ethyl 2-[(5-{[1,1'-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
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Overview
Description
ethyl 2-[(5-{[1,1'-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to interact with a variety of biological targets, including enzymes and receptors involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Preparation Methods
The synthesis of ethyl 2-[(5-{[1,1'-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate typically involves multiple steps. One common synthetic route includes the reaction of 4-phenylbenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl bromoacetate under suitable conditions to yield the final compound . Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
ethyl 2-[(5-{[1,1'-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
ethyl 2-[(5-{[1,1'-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Due to its potential anticancer activity, it is being studied for its ability to inhibit the growth of cancer cells.
Comparison with Similar Compounds
ethyl 2-[(5-{[1,1'-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can be compared with other thiadiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiadiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiadiazole moiety.
Abafungin: An antifungal drug with a thiadiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-2-25-16(23)12-26-19-22-21-18(27-19)20-17(24)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKSYRBUQGVRBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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